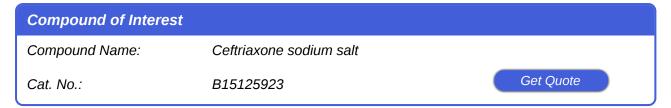


A Comparative Guide to HPLC Method Validation for Ceftriaxone Sodium Quantification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Ceftriaxone sodium salt** against alternative analytical techniques. The information presented is supported by experimental data from various studies to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Experimental Protocol: A Validated RP-HPLC Method

A common and robust method for the quantification of Ceftriaxone sodium is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Below is a detailed protocol synthesized from multiple validated methods.[1][2][3][4][5][6]

- 1. Chromatographic Conditions:
- Column: C18 column (e.g., Waters XTerra RP-18, 250 mm x 4.6 mm, 5 μm)[1][2][4]
- Mobile Phase: A mixture of a buffer and an organic solvent is typically used. A common mobile phase consists of a phosphate buffer and acetonitrile or methanol. For example, a mixture of disodium hydrogen phosphate buffer and acetonitrile in a ratio of 65:35 (v/v), with the pH adjusted to 4.3 using orthophosphoric acid, has been shown to be effective.[2][3]



Another validated mobile phase is a combination of methanol, water, and ortho-phosphoric acid in the ratio of 75:24.5:0.5 (v/v/v).[5]

- Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[2][3][4][5]
- Detection Wavelength: The UV detector is typically set to a wavelength between 240 nm and 273 nm, with 242 nm being a common choice.[2][3][4]
- Injection Volume: A 20 μL injection volume is standard.[2][3]
- Column Temperature: The analysis is usually performed at ambient temperature.
- 2. Standard and Sample Preparation:
- Standard Stock Solution: A standard stock solution of Ceftriaxone sodium (e.g., 1000 μg/mL) is prepared by accurately weighing the reference standard and dissolving it in the mobile phase or a suitable solvent like water.[1][4][5]
- Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 μg/mL).[2][3][5]
- Sample Preparation: For pharmaceutical dosage forms (e.g., powder for injection), a quantity of the powder equivalent to a known amount of Ceftriaxone sodium is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then filtered through a 0.45 μm filter before injection.[2][5]
- 3. Method Validation: The developed HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[6][7]

Data Presentation: Performance Comparison

The following tables summarize the performance of the validated HPLC method in comparison to other analytical techniques used for Ceftriaxone sodium quantification.

Table 1: Comparison of a Validated HPLC Method with Alternative Methods



Parameter	HPLC Method	Microbiological Assay	UV Spectrophotometry
Principle	Separation based on polarity, followed by UV detection.	Inhibition of microbial growth.[8][9]	Measurement of UV absorbance.
Specificity	High; can separate Ceftriaxone from degradation products and impurities.	Moderate; may be affected by other antimicrobial agents.	Low; susceptible to interference from other UV-absorbing compounds.
Linearity (r²)	> 0.999[2][3]	~ 0.999[8]	Generally lower than HPLC.
Accuracy (% Recovery)	98-102%[4][7]	98-102%[8]	Variable, often lower than HPLC.
Precision (%RSD)	< 2%[1][7]	< 2%[8]	Can be higher than HPLC.
Sensitivity	High; able to detect low concentrations.	High; dependent on the microorganism's sensitivity.	Moderate.
Analysis Time	Relatively short (e.g., < 10 minutes per sample).[2][3][5]	Long incubation period required (hours to days).	Very rapid.
Cost & Complexity	High initial instrument cost, requires skilled personnel.	Low cost, but can be labor-intensive.	Low instrument cost, simple to operate.

Table 2: Typical Validation Parameters for a Ceftriaxone Sodium HPLC Method

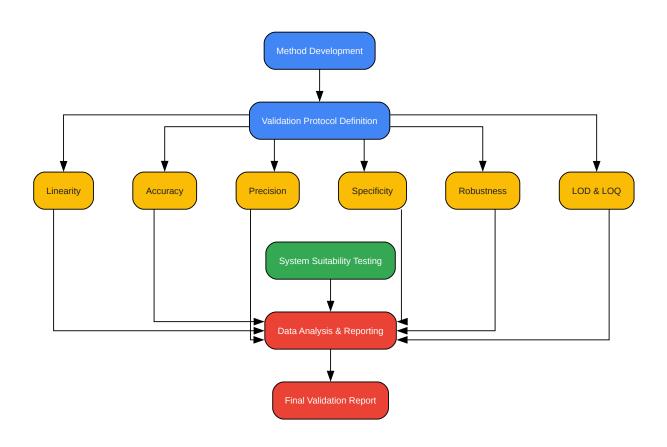


Validation Parameter	Typical Acceptance Criteria	Reported Values
Linearity (Correlation Coefficient, r ²)	≥ 0.999	0.999 - 0.9999[2][10]
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 102%[4]
Precision (Repeatability, %RSD)	≤ 2.0%	0.3% - 1.2%[4]
Intermediate Precision (%RSD)	≤ 2.0%	< 1.0%[4]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	~0.02 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	~0.06 μg/mL
Robustness	%RSD ≤ 2.0% for minor changes in method parameters	The method is generally found to be robust with minor variations in flow rate, mobile phase composition, and wavelength.[5]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the HPLC method for Ceftriaxone sodium quantification.





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Caption: HPLC Method Validation Workflow.

Conclusion

The validated RP-HPLC method stands out as a highly specific, accurate, and precise technique for the quantification of Ceftriaxone sodium in pharmaceutical formulations.[1][2][3] While alternative methods like microbiological assays and UV spectrophotometry have their applications, particularly in terms of cost-effectiveness, they often lack the specificity and robustness of HPLC.[11][12][13] The HPLC method's ability to separate the active pharmaceutical ingredient from potential degradation products and excipients makes it the



preferred choice for quality control and stability studies in the pharmaceutical industry. The presented data and protocol provide a solid foundation for researchers and professionals to implement and validate a reliable HPLC method for Ceftriaxone sodium quantification.

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